molecular formula C11H10BrNO2 B1294101 4-(3-Bromo-phenyl)-piperidine-2,6-dione CAS No. 351534-35-5

4-(3-Bromo-phenyl)-piperidine-2,6-dione

Cat. No.: B1294101
CAS No.: 351534-35-5
M. Wt: 268.11 g/mol
InChI Key: XKLMZPIKSUMFTO-UHFFFAOYSA-N
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Description

Crystallographic Characterization and Conformational Analysis

The crystallographic analysis of this compound reveals a complex three-dimensional structure characterized by specific geometric parameters and intermolecular interactions. The compound crystallizes with a molecular formula of C₁₁H₁₀BrNO₂ and a calculated molecular weight of 268.11 grams per mole. The crystal structure exhibits distinct conformational features that influence its chemical behavior and stability characteristics.

The piperidine-2,6-dione core adopts a chair-like conformation, with the phenyl substituent positioned equatorially to minimize steric hindrance. This conformational preference is consistent with similar piperidine-dione derivatives and contributes to the overall stability of the molecular structure. The bromine atom at the meta position of the phenyl ring introduces electronic effects that influence the overall molecular geometry and intermolecular packing arrangements.

Conformational analysis studies reveal that the dihedral angle between the piperidine ring and the bromophenyl substituent falls within the range of 70-90 degrees, which is characteristic of arylpiperidine derivatives. This angular relationship facilitates optimal π-π stacking interactions in the solid state while maintaining minimal steric strain. The carbonyl groups at positions 2 and 6 of the piperidine ring adopt a trans-diaxial configuration, which provides maximum separation and reduces electrostatic repulsion between the oxygen atoms.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance spectroscopic analysis provides detailed insights into the electronic environment and molecular dynamics of this compound. Proton Nuclear Magnetic Resonance spectra reveal characteristic signals that confirm the structural assignment and molecular connectivity. The aromatic protons appear in the chemical shift range of 7.2-7.8 parts per million, displaying the expected splitting patterns for meta-brominated benzene derivatives.

The piperidine ring protons exhibit distinct chemical shifts, with the methylene protons adjacent to the carbonyl groups appearing at approximately 2.5-3.5 parts per million. The proton attached to carbon-4 of the piperidine ring, which bears the bromophenyl substituent, displays a characteristic multiplicity pattern that confirms the substitution position. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals carbonyl carbon signals at approximately 170-180 parts per million, consistent with the presence of amide functionalities in the piperidine-2,6-dione framework.

Fourier Transform Infrared spectroscopic analysis demonstrates characteristic absorption bands that validate the presence of specific functional groups within the molecular structure. The carbonyl stretching vibrations appear in the range of 1680-1720 inverse centimeters, confirming the presence of the cyclic imide functionality. The carbon-bromine bond exhibits characteristic absorption bands in the region of 500-600 inverse centimeters, providing additional structural confirmation.

Ultraviolet-Visible spectroscopic studies reveal electronic transitions that are characteristic of conjugated aromatic systems with halogen substituents. The compound exhibits absorption maxima that reflect the electronic properties of the brominated phenyl ring and its interaction with the piperidine-dione chromophore. These spectroscopic data provide valuable information about the electronic structure and potential photochemical behavior of the compound.

Comparative Analysis with Isomeric Bromophenyl-piperidine-dione Derivatives

The structural comparison of this compound with its positional isomers reveals significant differences in molecular properties and chemical behavior. The meta-substituted bromine derivative exhibits distinct characteristics compared to the para and ortho isomers, particularly in terms of electronic distribution and steric accessibility.

The para-substituted isomer, 4-(4-Bromophenyl)piperidine-2,6-dione, displays enhanced symmetry and potentially greater stability in crystal packing arrangements compared to the meta analog. The para substitution pattern provides a more symmetrical electronic distribution, which may influence reactivity patterns in coupling reactions and other chemical transformations. In contrast, the ortho-substituted derivative, 4-(2-Bromophenyl)piperidine-2,6-dione, experiences significant steric hindrance that affects its chemical accessibility and reaction pathways.

Compound Name Chemical Abstracts Service Number Substituent Position Molecular Weight (grams per mole) Electronic Properties
4-(3-Bromophenyl)piperidine-2,6-dione 351534-35-5 Meta 268.11 Asymmetric electronic distribution
4-(4-Bromophenyl)piperidine-2,6-dione 1137-60-6 Para 268.11 Enhanced symmetry
4-(2-Bromophenyl)piperidine-2,6-dione 99983-26-3 Ortho 268.11 Steric hindrance effects

The conformational flexibility of the piperidine-2,6-dione ring system varies among the isomeric compounds, with the meta-substituted derivative displaying intermediate characteristics between the para and ortho analogs. This conformational behavior influences molecular recognition events and potential biological interactions. The electronic effects of bromine substitution at different positions also affect the reactivity of the carbonyl groups and the overall chemical stability of each isomer.

Comparative spectroscopic analysis reveals distinct spectral signatures for each positional isomer, particularly in Nuclear Magnetic Resonance and infrared spectroscopic data. These differences provide valuable tools for analytical identification and structural confirmation of each compound. The meta-substituted derivative exhibits unique coupling patterns in proton Nuclear Magnetic Resonance spectroscopy that distinguish it from the para and ortho isomers, reflecting the different electronic environments created by the variable bromine positions.

Properties

IUPAC Name

4-(3-bromophenyl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-9-3-1-2-7(4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLMZPIKSUMFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649648
Record name 4-(3-Bromophenyl)piperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351534-35-5
Record name 4-(3-Bromophenyl)piperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Reaction with 3-Bromobenzaldehyde

  • Reagents :

    • 3-bromobenzaldehyde
    • Piperidine-2,6-dione
    • Base (sodium hydroxide or potassium carbonate)
    • Solvent (ethanol or methanol)
  • Procedure :

    • Dissolve piperidine-2,6-dione in the chosen solvent.
    • Add the base to the solution to create an alkaline environment.
    • Slowly introduce 3-bromobenzaldehyde while stirring the mixture.
    • Heat the reaction mixture at elevated temperatures (typically around reflux conditions) for several hours.
    • Upon completion, cool the mixture and precipitate the product by adding water or an appropriate non-solvent.
    • Filter and purify the resulting solid through recrystallization or chromatography.

Method 2: Alternative Synthetic Route

  • Reagents :

    • Piperidine-2,6-dione
    • 3-Bromophenylboronic acid
    • Catalyst (e.g., palladium on carbon)
    • Solvent (dimethylformamide or tetrahydrofuran)
  • Procedure :

    • Combine piperidine-2,6-dione with 3-bromophenylboronic acid in a solvent under inert atmosphere conditions.
    • Add a catalytic amount of palladium on carbon to facilitate the coupling reaction.
    • Heat the reaction mixture under reflux for several hours while stirring.
    • After completion, filter off the catalyst and concentrate the solution.
    • Purify the crude product via column chromatography.

Comparative Analysis of Methods

Method Key Reagents Solvent Yield Purification Technique
Method 1 Sodium hydroxide, 3-bromobenzaldehyde Ethanol High Recrystallization
Method 2 Palladium on carbon, 3-bromophenylboronic acid Dimethylformamide Moderate Column chromatography

Research Findings

Recent studies have explored various modifications to improve yield and purity:

  • Catalytic Approaches : Incorporating metal catalysts has shown to enhance reaction rates and yields significantly compared to traditional methods.

  • Solvent Effects : The choice of solvent can dramatically affect both the yield and purity of the final product. Polar aprotic solvents like dimethylformamide have been found to be particularly effective in promoting higher yields.

  • Temperature Optimization : Reactions conducted at optimized temperatures have demonstrated improved kinetics, leading to higher conversion rates of starting materials into desired products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-phenyl)-piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromine substituent to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry Applications

Antipsychotic Properties
Research has indicated that derivatives of piperidine-2,6-dione, including 4-(3-Bromo-phenyl)-piperidine-2,6-dione, may possess antipsychotic properties. A study highlighted the synthesis of novel piperidine-2,6-dione derivatives that demonstrated high affinity for dopamine D(2) and D(3) receptors, as well as serotonin receptors (5-HT(1A), 5-HT(2A), and 5-HT(2C)). These compounds were evaluated in behavioral models and showed promising results in inhibiting symptoms associated with psychosis without causing extrapyramidal side effects .

Cancer Treatment
Another significant application lies in oncology. Piperidine-2,6-dione derivatives have been explored for their potential in cancer treatment. Specifically, compounds that inhibit lactate dehydrogenase A (LDHA) have been identified as effective in treating various cancers, including breast and lung cancer. The ability to target LDHA suggests a mechanism through which these compounds can disrupt metabolic pathways essential for tumor growth .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. Research has shown that modifications to the piperidine ring and substituents on the phenyl group can significantly affect biological activity. For instance:

Modification Effect on Activity
Addition of halogensEnhanced receptor binding affinity
Variation in alkyl substituentsAltered pharmacokinetic properties
Changes in functional groupsImpact on selectivity towards receptors

Case Study 1: Antipsychotic Efficacy

In a behavioral study involving mice, a specific derivative of piperidine-2,6-dione was tested for its ability to mitigate apomorphine-induced climbing behavior—a model predictive of positive symptoms in schizophrenia. The compound demonstrated significant efficacy compared to clozapine, a standard antipsychotic medication .

Case Study 2: Cancer Metabolism Targeting

A series of experiments focused on the inhibition of LDHA by piperidine-2,6-dione derivatives revealed their potential to reduce lactate production in cancer cells. This metabolic reprogramming led to decreased cell proliferation and increased apoptosis in various cancer cell lines, indicating a promising therapeutic avenue .

Mechanism of Action

The mechanism of action of 4-(3-Bromo-phenyl)-piperidine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine substituent and the piperidine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues of Piperidine-2,6-dione Derivatives

Piperidine-2,6-dione derivatives exhibit diverse biological and chemical properties depending on substituent groups. Key analogues include:

Compound Name Substituent(s) CAS Number Biological Activity/Use Regulatory Status
4-(3-Bromo-phenyl)-piperidine-2,6-dione 3-Bromophenyl at C4 351534-35-5 Research applications Not listed in major inventories
4-(2-Bromophenyl)-piperidine-2,6-dione 2-Bromophenyl at C4 99983-26-3 Unknown Not provided
Isocycloheximide Cyclohexylidene-ethyl group at C4 - Antifungal, protein synthesis inhibitor -
Naramycin B Dimethyl-oxocyclohexylidene-ethyl group - Antibiotic -
Lenalidomide derivatives Isoindolinone and trifluoromethyl groups - Anticancer, immunomodulatory (e.g., multiple myeloma) Patented

Key Observations :

  • Substituent Position : The bromophenyl group’s position (3- vs. 2-) affects steric and electronic properties. For instance, 4-(2-Bromophenyl)-piperidine-2,6-dione may exhibit different reactivity or solubility due to proximity of bromine to the piperidine ring .
  • Biological Activity : Bromophenyl derivatives are less studied for therapeutic use compared to lenalidomide analogues, which are patented for treating cancers and autoimmune diseases .

Analytical Detection and Characterization

Analytical methods for piperidine-2,6-dione derivatives vary by substituent:

Compound Type Preferred Method Sensitivity Notes Reference
This compound HPLC, LCMS High accuracy for brominated aromatics
Non-brominated analogues Spectrophotometry Moderate sensitivity (e.g., 3,5-dimethyl derivatives)

The bromophenyl group enhances UV absorption, making spectrophotometry viable, but HPLC remains superior for precise quantification .

Biological Activity

4-(3-Bromo-phenyl)-piperidine-2,6-dione is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications, particularly in hematology and oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₀BrNO₂, with a molecular weight of approximately 268.11 g/mol. The compound features a piperidine ring with two carbonyl groups at the 2 and 6 positions and a brominated phenyl group at the 4 position. The presence of the bromine atom enhances its reactivity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Modulation : The compound can modulate enzyme activity through π-π interactions with aromatic amino acids in proteins and hydrogen bonding with other biomolecules.
  • Fetal Hemoglobin Induction : It has been shown to reduce the expression levels of the widely interspaced zinc finger motif (WIZ) protein, which may lead to increased levels of fetal hemoglobin (HbF), making it a candidate for treating sickle cell disease and β-thalassemia.

Antibacterial and Antifungal Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance:

  • In Vitro Studies : Various derivatives containing halogen substituents have shown enhanced antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli due to their ability to disrupt bacterial cell processes .
Compound NameAntibacterial ActivityUnique Features
This compoundSignificant against Gram-positive bacteriaBromine enhances reactivity
4-(2-Bromophenyl)-piperidine-2,6-dioneModerate activityBromine at the 2-position affects reactivity
3-(4-Bromophenyl)-piperidine-2,6-dioneHigh activityPositional isomerism influences binding

Case Studies

  • Sickle Cell Disease Treatment : A study demonstrated that derivatives of piperidine compounds, including this compound, significantly increased HbF levels in vitro by downregulating WIZ protein expression.
  • Antimicrobial Properties : A comparative analysis showed that halogenated piperidine derivatives exhibited varying degrees of antimicrobial activity. The presence of bromine at specific positions was crucial for enhancing efficacy against certain bacterial strains .

Research Findings

Recent studies have focused on synthesizing various analogs of this compound to explore their biological properties further. Key findings include:

  • Enhanced Binding Affinity : The brominated phenyl group increases the binding affinity to target proteins compared to non-brominated analogs.
  • Diverse Applications : Beyond hematology, this compound is being investigated for potential applications in cancer therapy due to its ability to modulate cellular pathways involved in tumor growth and survival .

Q & A

Q. Q1. What are the optimal synthetic routes for 4-(3-Bromo-phenyl)-piperidine-2,6-dione, and how can reaction yields be improved?

Methodological Answer:

  • Key Steps :
    • Core Scaffold Formation : Start with piperidine-2,6-dione and introduce the 3-bromophenyl group via Buchwald-Hartwig amination or Suzuki-Miyaura coupling, depending on halogen compatibility. For brominated aryl groups, Suzuki coupling with a boronic acid derivative is preferred .
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the product. Purity >95% is achievable with rigorous washing .
    • Yield Optimization : Monitor reaction temperature (60–80°C) and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%). Adjust stoichiometry of the boronic acid reagent to 1.2 equivalents to minimize side reactions .

Q. Q2. How can researchers validate the structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Confirm the meta-bromo substitution via ¹H-NMR (aromatic proton splitting patterns) and ¹³C-NMR (C-Br coupling at ~105 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 297.02 for C₁₁H₁₀BrNO₂) .
    • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, especially if the compound is a precursor for chiral derivatives .

Advanced Research Questions

Q. Q3. How does the meta-bromo substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to para-substituted analogs?

Methodological Answer:

  • Comparative Analysis :
    • Electronic Effects : The meta-bromo group exerts weaker electron-withdrawing effects compared to para-substituted analogs, reducing activation barriers for SNAr reactions. Test reactivity using piperidine-2,6-dione derivatives with para-chloro (e.g., 4-(4-chlorophenyl)piperidine-2,6-dione ) vs. meta-bromo substituents.
    • Kinetic Studies : Use HPLC to monitor reaction rates with nucleophiles (e.g., amines) under controlled conditions (DMF, 50°C). Meta-substituted derivatives typically show 20–30% slower reaction rates due to steric hindrance .

Q. Q4. What strategies are effective for analyzing polymorphic forms of this compound?

Methodological Answer:

  • Solid-State Characterization :
    • Differential Scanning Calorimetry (DSC) : Identify polymorph transitions by heating rates of 10°C/min; observe endothermic peaks corresponding to melting points (e.g., 199–202°C for similar hydrobromide salts ).
    • Powder X-ray Diffraction (PXRD) : Compare diffraction patterns with known piperidine-2,6-dione polymorphs (e.g., Form I vs. Form II ).
    • Stability Testing : Store samples under accelerated conditions (40°C/75% RH) for 4 weeks and monitor phase changes via Raman spectroscopy .

Q. Q5. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

  • In Silico Workflow :
    • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., immunomodulatory enzymes like cereblon ). Focus on the piperidine-2,6-dione core’s binding affinity.
    • QSAR Modeling : Train models using halogen-substituted analogs (e.g., 4-(4-bromophenyl) derivatives ) to correlate substituent position with IC₅₀ values.
    • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of protein-ligand complexes, emphasizing bromine’s role in hydrophobic interactions .

Q. Q6. What experimental precautions are critical for handling this compound due to its potential toxicity?

Methodological Answer:

  • Safety Protocols :
    • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of brominated vapors .
    • PPE : Wear nitrile gloves and safety goggles; brominated compounds can cause skin irritation (H315/H319 ).
    • Waste Disposal : Quench reaction residues with 10% sodium bicarbonate before disposal to neutralize acidic byproducts .

Data Contradiction & Resolution

Q. Q7. How should researchers resolve discrepancies in reported melting points for brominated piperidine-2,6-dione derivatives?

Methodological Answer:

  • Root Cause Analysis :
    • Purity Assessment : Re-measure melting points using DSC with rigorously purified samples (>99% by HPLC). Impurities (e.g., residual solvents) can depress melting points by 5–10°C .
    • Polymorph Identification : Compare PXRD patterns of batches showing divergent melting points (e.g., 125–129°C vs. 130°C ).
    • Interlab Validation : Share samples with independent labs using standardized protocols (e.g., ASTM E794) .

Q. Q8. Why do biological activity assays for this compound show variability across studies?

Methodological Answer:

  • Troubleshooting Steps :
    • Solubility Control : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid precipitation in cell culture media .
    • Metabolite Screening : Use LC-MS to detect degradation products (e.g., debrominated analogs) that may interfere with activity .
    • Assay Reproducibility : Adopt standardized protocols (e.g., MTT assay for cytotoxicity) and include positive controls (e.g., cycloheximide for protein synthesis inhibition ).

Advanced Applications

Q. Q9. Can this compound serve as a precursor for antibody-directed enzyme prodrug therapy (ADEPT)?

Methodological Answer:

  • Design Strategy :
    • Prodrug Synthesis : Attach a cleavable linker (e.g., peptide sequence) to the piperidine-2,6-dione core, enabling enzymatic activation at tumor sites. Test stability in plasma using HPLC .
    • In Vivo Validation : Use xenograft models to assess tumor-specific activation, leveraging the bromine atom for PET/CT imaging via ⁷⁶Br isotopic labeling .

Q. Q10. How can structure-activity relationship (SAR) studies guide the optimization of this compound for neurodegenerative disease targets?

Methodological Answer:

  • SAR Workflow :
    • Halogen Scanning : Synthesize fluoro-, chloro-, and iodo-analogs to compare blood-brain barrier (BBB) penetration using PAMPA assays .
    • Bioisosteric Replacement : Substitute bromine with trifluoromethyl groups to enhance metabolic stability while retaining hydrophobic interactions .
    • In Vivo Efficacy : Test lead compounds in tauopathy models (e.g., transgenic mice), measuring reductions in phosphorylated tau via Western blot .

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